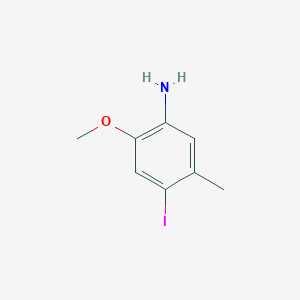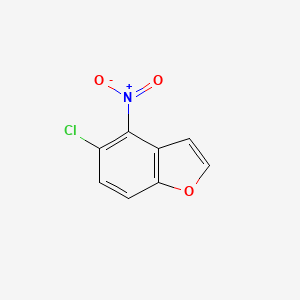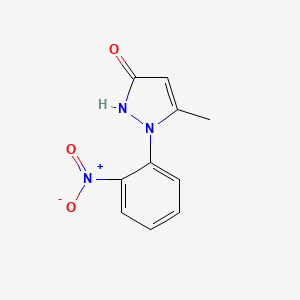
dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate is a chemical compound that consists of dipotassium ions and the hydrate form of (E)-4-oxopent-2-en-2-olate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate typically involves the reaction of potassium hydroxide with (E)-4-oxopent-2-en-2-ol in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(E)−4−oxopent−2−en−2−ol+2KOH+H2O→dipotassium;(E)−4−oxopent−2−en−2−olate;hydrate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment. The process includes the purification of raw materials, precise control of reaction conditions, and efficient separation and drying techniques to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipotassium phosphate: Similar in terms of containing dipotassium ions but differs in its chemical structure and properties.
Monopotassium phosphate: Contains one potassium ion and has different chemical and physical properties.
Tripotassium phosphate: Contains three potassium ions and is used in different applications.
Uniqueness
Dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H16K2O5 |
|---|---|
Poids moléculaire |
294.43 g/mol |
Nom IUPAC |
dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate |
InChI |
InChI=1S/2C5H8O2.2K.H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;;1H2/q;;2*+1;/p-2/b2*4-3+;;; |
Clé InChI |
RQWJRWCBWWUXRL-VVDZMTNVSA-L |
SMILES isomérique |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].O.[K+].[K+] |
SMILES canonique |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)



![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)



